Cas no 50790-29-9 (2-(Methanesulfonylamino)benzonitrile)
2-(Methanesulfonylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- N-(2-Cyanophenyl)methanesulfonamide
- 2-(METHANESULFONYLAMINO)BENZONITRILE
- Methanesulfonamide,N-(2-cyanophenyl)-
- 2-[N-(methanesulfonyl)amino]benzonitrile
- 2-<N-(methylsulfonyl)amino>benzonitrile
- o-methanesulfonamidobenzonitrile
- RKJYYYHFUOVDAD-UHFFFAOYSA-N
- DTXSID00965024
- 50790-29-9
- Z45696615
- SCHEMBL1291534
- NSC73084
- BS-28863
- AB00017724-01
- SY003544
- NSC-73084
- MFCD00590384
- EN300-31187
- AC6259
- pyrazol-1-carboxamidine
- NCIOpen2_000640
- AKOS000176447
- 2-(Methanesulfonylamino)benzonitrile, AldrichCPR
- FT-0762774
- A871456
- DB-071254
- AG-690/10010042
- STL260759
- 2-(Methanesulfonylamino)benzonitrile
-
- MDL: MFCD00590384
- Inchi: 1S/C8H8N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
- InChI Key: RKJYYYHFUOVDAD-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=CC=1C#N)(=O)=O
Computed Properties
- Exact Mass: 196.03100
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 78.3Ų
Experimental Properties
- Boiling Point: 366.1 ℃ at 760 mmHg
- PSA: 78.34000
- LogP: 2.08358
2-(Methanesulfonylamino)benzonitrile Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-(Methanesulfonylamino)benzonitrile Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-(Methanesulfonylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108607-25g |
N-(2-Cyanophenyl)methanesulfonamide |
50790-29-9 | 95% | 25g |
$478.80 | 2023-09-01 | |
| TRC | M260093-100mg |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M260093-250mg |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M260093-500mg |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M260093-1g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR951327-1g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 98% | 1g |
£100.00 | 2023-09-02 | |
| Apollo Scientific | OR951327-5g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 98% | 5g |
£225.00 | 2023-09-02 | |
| Apollo Scientific | OR951327-25g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 98% | 25g |
£595.00 | 2023-09-02 | |
| eNovation Chemicals LLC | K93535-1g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 96% | 1g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | K93535-5g |
2-(Methanesulfonylamino)benzonitrile |
50790-29-9 | 96% | 5g |
$255 | 2024-07-20 |
2-(Methanesulfonylamino)benzonitrile Suppliers
2-(Methanesulfonylamino)benzonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(Methanesulfonylamino)benzonitrile
Introduction to 2-(Methanesulfonylamino)benzonitrile (CAS No. 50790-29-9)
2-(Methanesulfonylamino)benzonitrile, also known by its CAS number 50790-29-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzonitrile moiety and a methanesulfonylamino group. These functional groups endow the molecule with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 2-(Methanesulfonylamino)benzonitrile consists of a benzene ring with a cyano group (-CN) at the 2-position and a methanesulfonylamino group (-SO2NH2) at the 1-position. The cyano group is known for its ability to participate in various chemical reactions, such as nucleophilic addition and substitution, which can be harnessed in synthetic pathways. The methanesulfonylamino group, on the other hand, imparts polarity and hydrogen-bonding capabilities, which are crucial for interactions with biological targets.
In recent years, 2-(Methanesulfonylamino)benzonitrile has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are enzymes that play critical roles in signal transduction pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(Methanesulfonylamino)benzonitrile demonstrated significant inhibitory effects on the activity of protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and survival. The researchers found that the compound effectively reduced PKC activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions characterized by aberrant PKC signaling.
Beyond its enzymatic inhibition properties, 2-(Methanesulfonylamino)benzonitrile has also been explored for its anti-inflammatory effects. Inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress, thereby ameliorating inflammation and associated symptoms.
The pharmacokinetic properties of 2-(Methanesulfonylamino)benzonitrile have also been investigated to assess its suitability as a drug candidate. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for an effective therapeutic agent.
In addition to its direct biological activities, 2-(Methanesulfonylamino)benzonitrile has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic properties. For example, researchers have developed derivatives of this compound by introducing additional functional groups or modifying existing ones to optimize their pharmacological profiles. These derivatives have shown improved potency and selectivity for specific targets, further expanding the potential applications of this core structure.
The safety profile of 2-(Methanesulfonylamino)benzonitrile is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 2-(Methanesulfonylamino)benzonitrile (CAS No. 50790-29-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for developing novel drugs targeting various diseases. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future advancements in medicinal chemistry and pharmaceutical science.
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